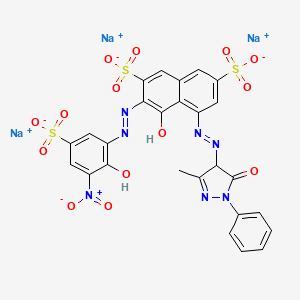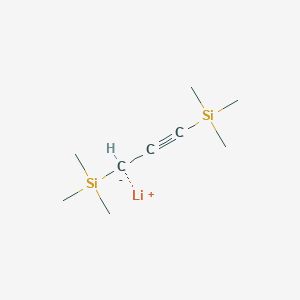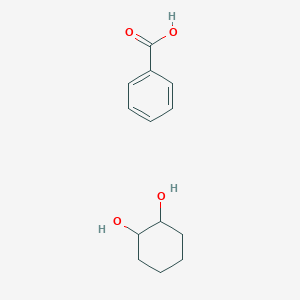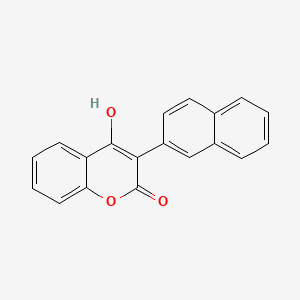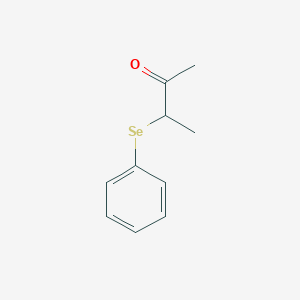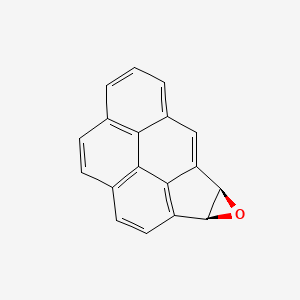
Cyclopenta(cd)pyrene 3,4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta(cd)pyrene 3,4-oxide is a polycyclic aromatic hydrocarbon derivative known for its potent mutagenic and carcinogenic properties. It is a metabolite of cyclopenta(cd)pyrene, which is commonly found in environmental pollutants such as automobile exhaust and atmospheric soot . This compound has garnered significant attention due to its ability to form DNA adducts, leading to mutations and potential carcinogenesis .
准备方法
Synthetic Routes and Reaction Conditions: Cyclopenta(cd)pyrene 3,4-oxide can be synthesized through the bromohydrin method. This involves the addition of hypobromous acid to the ethylenic bridge of cyclopenta(cd)pyrene, followed by dehydrobromination to yield the desired epoxide . Another method involves the oxidation of cyclopenta(cd)pyrene using peracids or other oxidizing agents .
Industrial Production Methods: The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反应分析
Types of Reactions: Cyclopenta(cd)pyrene 3,4-oxide primarily undergoes reactions typical of epoxides, including:
Oxidation: Further oxidation can lead to the formation of diols and other oxidized derivatives.
Reduction: Reduction reactions can convert the epoxide to the corresponding diol.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Nucleophiles: Water, alcohols, and amines are typical nucleophiles that react with the epoxide ring.
Major Products:
科学研究应用
Cyclopenta(cd)pyrene 3,4-oxide has several applications in scientific research:
作用机制
Cyclopenta(cd)pyrene 3,4-oxide exerts its effects through the formation of DNA adducts. The epoxide ring reacts with nucleophilic sites on DNA bases, leading to the formation of covalent bonds and resulting in mutations . The primary molecular targets are guanine and adenine bases in DNA . The formation of these adducts can disrupt normal DNA replication and repair processes, leading to mutagenesis and potentially carcinogenesis .
相似化合物的比较
Benzo[a]pyrene 7,8-diol-9,10-oxide: Another potent mutagenic and carcinogenic PAH metabolite.
Dibenz[a,c]anthracene: Known for its mutagenic properties and environmental prevalence.
Comparison: Cyclopenta(cd)pyrene 3,4-oxide is unique in its structure, lacking a “bay-region” which is typically associated with high mutagenic activity in PAHs . Despite this, it exhibits potent mutagenic effects comparable to those of benzo[a]pyrene 7,8-diol-9,10-oxide . Its widespread environmental distribution and potent biological activity make it a significant compound for study in environmental health and toxicology .
属性
CAS 编号 |
73473-54-8 |
|---|---|
分子式 |
C18H10O |
分子量 |
242.3 g/mol |
IUPAC 名称 |
(2R,4S)-3-oxahexacyclo[13.3.1.02,4.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene |
InChI |
InChI=1S/C18H10O/c1-2-9-4-5-10-6-7-12-16-13(18-17(12)19-18)8-11(3-1)14(9)15(10)16/h1-8,17-18H/t17-,18+/m0/s1 |
InChI 键 |
IHWWMRTWJKYVEY-ZWKOTPCHSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=C4[C@@H]5[C@@H](O5)C6=C4C3=C(C=C2)C=C6 |
规范 SMILES |
C1=CC2=C3C(=C1)C=C4C5C(O5)C6=C4C3=C(C=C2)C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
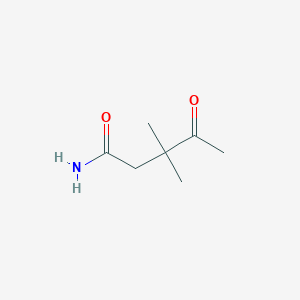
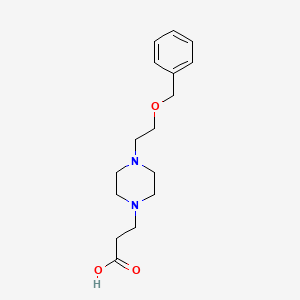

![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
